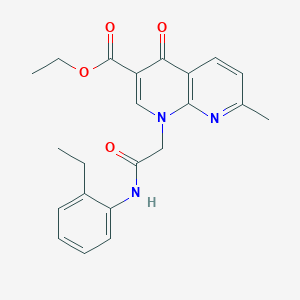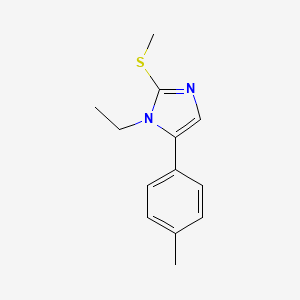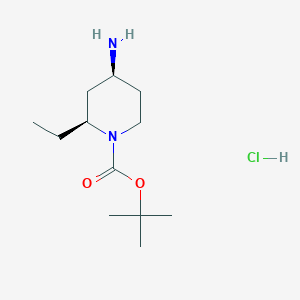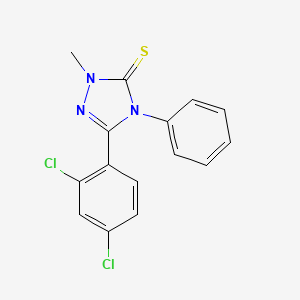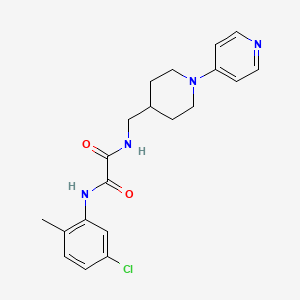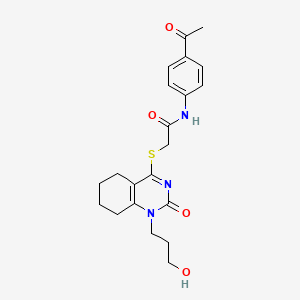
N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potentials
A study on the synthesis, molecular docking, and evaluation of biological potentials of quinazolinone derivatives, including those structurally related to the specified compound, reveals insights into their antimicrobial and anticancer activities. This includes the evaluation of novel 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating significant antimicrobial activity comparable to standard drugs and good anticancer activity, though lower than standard drugs. Molecular docking studies suggest these compounds may serve as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).
Structural Aspects and Properties
Research into the structural aspects and properties of amide-containing isoquinoline derivatives provides insights into their potential applications. This includes the formation of gels and crystalline salts under different conditions, demonstrating the versatile chemical behavior and potential for forming inclusion compounds with specific fluorescence emission characteristics. Such studies highlight the potential for developing novel materials with tailored optical properties (Karmakar et al., 2007).
Antitumor Activity
Another study focuses on the synthesis of acetamides bearing quinazolinone moieties, exploring their antitumor activity. This highlights the broad-spectrum antitumor activity of certain derivatives, which are found to be more potent than the control drug 5-FU against various cancer cell lines. Molecular docking analyses of these compounds into the ATP binding sites of specific kinases suggest mechanisms through which they may inhibit tumor growth, pointing towards potential therapeutic applications (Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Research on thioxoquinazolinone derivatives, including the study of their synthesis and evaluation for antimicrobial and anticonvulsant activities, offers insights into the therapeutic potential of these compounds. The study indicates that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds show potent anticonvulsant activity, underscoring the diverse biological activities of quinazolinone derivatives and their potential as multifunctional pharmaceutical agents (Rajasekaran et al., 2013).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14(26)15-7-9-16(10-8-15)22-19(27)13-29-20-17-5-2-3-6-18(17)24(11-4-12-25)21(28)23-20/h7-10,25H,2-6,11-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIICOAMNDNXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
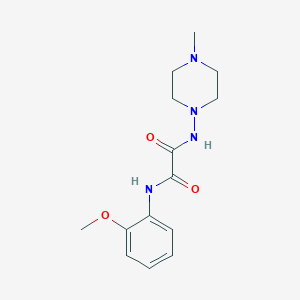
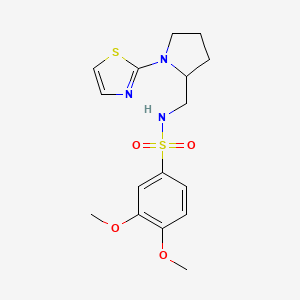
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2737054.png)
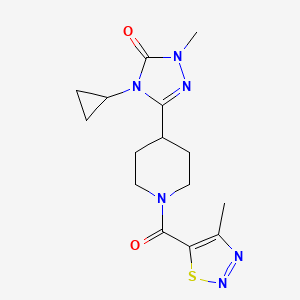
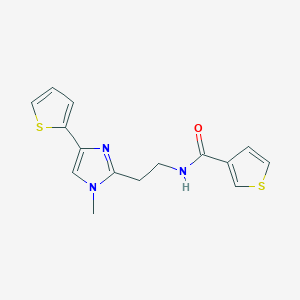
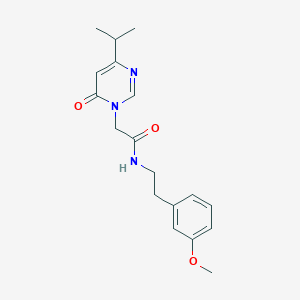
![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2737061.png)

